2,6-dimethylheptan-4-amine

Description

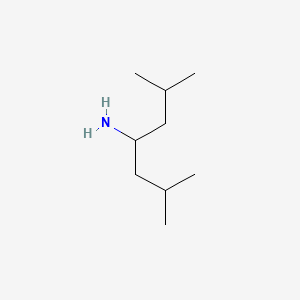

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylheptan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-7(2)5-9(10)6-8(3)4/h7-9H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQBDXBBWYTVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4070328 | |

| Record name | 4-Heptanamine, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65530-92-9 | |

| Record name | 2,6-Dimethyl-4-heptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65530-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-heptanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065530929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanamine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptanamine, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isobutyl-3-methylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-4-HEPTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ1PZQ6J8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6 Dimethylheptan 4 Amine and Its Precursors/analogs

Established Synthetic Routes from Precursor Compounds

The synthesis of 2,6-dimethylheptan-4-amine often begins with readily available precursor compounds. These established routes provide a reliable foundation for producing the target molecule.

Synthesis from 2,6-Dimethyl-4-heptanone

A primary and direct method for the synthesis of 2,6-dimethylheptan-4-amine involves the chemical modification of 2,6-dimethyl-4-heptanone. nist.govnih.gov This ketone, also known as diisobutyl ketone, serves as a common starting material. nist.govnih.gov The transformation of the ketone to the amine is a cornerstone of its production.

The molecular details of the precursor and the final product are outlined below:

| Property | 2,6-Dimethyl-4-heptanone | 2,6-Dimethylheptan-4-amine |

| Molecular Formula | C9H18O | C9H21N |

| Molecular Weight | 142.24 g/mol | 143.27 g/mol |

| CAS Number | 108-83-8 | 65530-92-9 |

Data sourced from PubChem CID 7958 and 103410. nih.govnih.gov

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. d-nb.info This two-step process is a key strategy for producing 2,6-dimethylheptan-4-amine from its ketone precursor. d-nb.info The process typically involves the reaction of the ketone with an amine source, followed by reduction of the intermediate imine.

This versatile methodology can be adapted through various reagents and conditions to optimize yield and purity. d-nb.info For instance, different reducing agents and chiral auxiliaries can be employed to influence the stereochemical outcome of the reaction, a critical consideration in the synthesis of complex chiral amines. d-nb.info

Stereoselective Synthesis and Chiral Resolution Approaches

The synthesis of specific stereoisomers of amines is a significant challenge in organic chemistry, with important implications for pharmaceuticals and materials science. researchgate.netrsc.org Chiral amines, which are non-superimposable mirror images of each other, often exhibit distinct biological activities. nih.gov Therefore, methods to control the three-dimensional arrangement of atoms during synthesis are of paramount importance.

Enzymatic Desymmetrization for Chiral Analogs

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. nih.gov Enzymes, such as transaminases and oxidases, can exhibit high stereoselectivity, enabling the production of single enantiomers from prochiral or racemic starting materials. nih.govresearchgate.net The desymmetrization of prochiral ketones using enzymes is a particularly elegant strategy for accessing chiral amines. mdpi.com This approach can be applied to the synthesis of chiral analogs of 2,6-dimethylheptan-4-amine, offering a green and efficient alternative to traditional chemical methods. nih.govrsc.org

Recent advances in protein engineering, including directed evolution and computational redesign, have expanded the substrate scope and enhanced the catalytic efficiency of these enzymes. nih.gov

Catalytic Asymmetric Synthesis Involving Amines

Catalytic asymmetric synthesis provides a direct and atom-economical route to chiral amines. researchgate.netrsc.org This field has seen significant advancements, with the development of novel chiral catalysts that can mediate the enantioselective addition of various nucleophiles to imines. acs.orgfrontiersin.org These methods are crucial for creating complex chiral amines with multiple stereocenters. acs.org

For instance, chiral catalysts can be designed to recognize specific faces of achiral nucleophiles and mediate highly stereoselective bond-forming reactions. acs.org These approaches are instrumental in constructing chiral amines with defined stereochemistry, which are valuable building blocks in medicinal chemistry. researchgate.netrsc.orgacs.org

Novel Synthetic Pathway Development and Optimization

Optimization of reaction parameters, such as solvent, temperature, and catalyst loading, is crucial for maximizing the yield and selectivity of amine synthesis. Furthermore, the design of new catalysts, including those inspired by biological systems, holds promise for future breakthroughs in the field. researchgate.netfrontiersin.org The development of trifunctional catalysts, for example, allows for the direct asymmetric construction of complex chiral amines from simple precursors. acs.org

Reactivity and Reaction Mechanism Studies of 2,6 Dimethylheptan 4 Amine

Amination Reaction Mechanisms

The primary route for the synthesis of 2,6-dimethylheptan-4-amine is through the reductive amination of 2,6-dimethylheptan-4-one. libretexts.org This widely utilized method in organic chemistry involves a two-part process to convert a ketone into an amine. libretexts.orgd-nb.info

The reaction commences with the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 2,6-dimethylheptan-4-one. This initial step leads to the formation of a hemiaminal intermediate. The reaction is often carried out under conditions that facilitate the subsequent dehydration of this unstable intermediate. The loss of a water molecule from the hemiaminal results in the formation of a C=N double bond, yielding a 2,6-dimethylheptan-4-imine intermediate. libretexts.orgchemistrysteps.com

The second stage of the synthesis is the reduction of the imine intermediate. This is typically achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst, such as nickel, palladium, or platinum. d-nb.infonih.gov Alternatively, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be employed. chemistrysteps.commasterorganicchemistry.com The hydride from the reducing agent adds to the carbon of the imine, and subsequent protonation of the nitrogen atom yields the final product, 2,6-dimethylheptan-4-amine. chemistrysteps.com The use of reductive amination provides a controlled method for amine synthesis, effectively avoiding the multiple alkylations that can occur in other amination methods. masterorganicchemistry.com

Table 1: Key Steps in the Reductive Amination of 2,6-Dimethylheptan-4-one

| Step | Reactants | Intermediate/Product | General Description |

| 1 | 2,6-Dimethylheptan-4-one, Ammonia | Hemiaminal | Nucleophilic addition of ammonia to the carbonyl group. |

| 2 | Hemiaminal | 2,6-Dimethylheptan-4-imine | Dehydration to form a carbon-nitrogen double bond. |

| 3 | 2,6-Dimethylheptan-4-imine, Reducing Agent (e.g., H₂/Ni, NaBH₄) | 2,6-Dimethylheptan-4-amine | Reduction of the imine to the corresponding primary amine. |

This table is generated based on established mechanisms of reductive amination. libretexts.orgchemistrysteps.com

Oxidative Stability and Degradation Pathways

The oxidative stability of aliphatic amines is a critical factor in their application and storage. The degradation of these compounds can proceed through several pathways, primarily involving radical intermediates. acs.orgnih.gov For a branched primary amine like 2,6-dimethylheptan-4-amine, the steric hindrance provided by the isobutyl groups can influence its stability. nih.govresearchgate.net

The initial step in the oxidative degradation of primary amines often involves either electron abstraction from the nitrogen atom or hydrogen abstraction from the α-carbon or the amino group itself. acs.orgnih.gov

Electron Abstraction: A reactive radical can abstract an electron from the lone pair of the nitrogen atom, forming an aminium radical cation. This intermediate can then undergo further reactions.

Hydrogen Abstraction: Abstraction of a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon) or from the NH₂ group leads to the formation of a carbon-centered or nitrogen-centered radical, respectively.

These initial radical species are highly reactive and can undergo a variety of subsequent reactions, leading to a range of degradation products. For primary amines, potential degradation pathways can lead to the formation of nitroalkanes and N-oxides. rsc.org The formation of nitroalkanes is proposed to proceed through hydroxylamine (B1172632) and nitrosoalkane intermediates. rsc.org Dealkylation, leading to the cleavage of C-N bonds, is another possible degradation route, which can result in the formation of smaller aldehydes and ammonia. rsc.orgacs.org

Studies on various amines have shown that branched alkyl groups can impact degradation rates. In some cases, branching can increase the rate of degradation, while in others, steric hindrance can offer protection against oxidation. acs.orgnih.gov The specific degradation products and their distribution will depend on the oxidant, reaction conditions, and the presence of any catalysts.

Table 2: Potential Oxidative Degradation Products of Aliphatic Amines

| Degradation Pathway | Key Intermediates | Potential Final Products |

| Oxidation of Nitrogen | Aminium radical, Hydroxylamine, Nitrosoalkane | N-Oxides, Nitroalkanes |

| C-N Bond Cleavage | Carbon-centered radicals | Aldehydes, Ketones, Ammonia |

This table is based on general degradation pathways for aliphatic amines. acs.orgnih.govrsc.org

Catalytic Reaction Mechanisms Involving the Amine Functionality

The amine group in 2,6-dimethylheptan-4-amine can participate in various catalytic reactions. A key example is its formation via nickel-catalyzed hydrogenation of the corresponding imine, as discussed in the amination section. nih.govrsc.org The mechanism of such heterogeneous catalytic hydrogenations generally involves several steps on the catalyst surface. nih.gov

The process begins with the adsorption of the reactants, the imine and molecular hydrogen, onto the surface of the nickel catalyst. The H-H bond in the hydrogen molecule is cleaved, leading to dissociated hydrogen atoms bound to the catalyst surface. One of these hydrogen atoms then adds to one of the atoms of the C=N double bond of the adsorbed imine. The resulting intermediate remains attached to the surface until a second hydrogen atom adds to the other atom of the original double bond. Finally, the fully saturated amine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle. nih.gov

Nickel catalysts are also employed in other amination reactions, such as the coupling of aryl halides with amines. nih.govresearchgate.net While not a direct reaction of 2,6-dimethylheptan-4-amine itself, these studies provide insight into the fundamental steps of nickel-catalyzed C-N bond formation, which often involve oxidative addition, amine coordination, deprotonation, and reductive elimination steps in a Ni(0)/Ni(II) or related catalytic cycle. nih.govethz.ch The steric hindrance of a bulky amine like 2,6-dimethylheptan-4-amine could influence the kinetics of these steps. researchgate.netmdpi.com

Proton Transfer Kinetics and Equilibria in Solution

The amine group of 2,6-dimethylheptan-4-amine can act as a Brønsted-Lowry base, accepting a proton to form an ammonium (B1175870) ion. The kinetics and thermodynamics of this proton transfer are fundamental to its behavior in solution.

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The rate of proton transfer and the position of this equilibrium are influenced by several factors, including the solvent, temperature, and the structure of the amine itself. africaresearchconnects.comutwente.nl For sterically hindered amines like 2,6-dimethylheptan-4-amine, the bulky isobutyl groups can affect the accessibility of the nitrogen's lone pair to a proton source. africaresearchconnects.combohrium.comrsc.org

Kinetic studies of proton transfer reactions involving aliphatic amines often reveal very fast rates, sometimes approaching the diffusion-controlled limit. rsc.org The mechanism can involve a direct transfer from a proton donor or be mediated by solvent molecules acting as proton shuttles. africaresearchconnects.com

Table 3: Factors Influencing Proton Transfer in Aliphatic Amines

| Factor | Influence on Kinetics and Equilibria |

| Steric Hindrance | Can decrease the rate of proton transfer and may lower the basicity by destabilizing the solvated conjugate acid. africaresearchconnects.comrsc.org |

| Solvent | The polarity and proton-donating/accepting ability of the solvent significantly affect reaction rates and equilibrium constants. africaresearchconnects.com |

| Temperature | Affects the rates of forward and reverse reactions, thereby influencing the equilibrium position. |

| Electronic Effects | Electron-donating alkyl groups generally increase basicity. |

This table summarizes general principles affecting proton transfer in aliphatic amines. africaresearchconnects.comrsc.org

Derivatization and Functionalization Strategies in 2,6 Dimethylheptan 4 Amine Research

Synthesis of Complex Derivatives for Diverse Applications

The synthesis of derivatives from 2,6-dimethylheptan-4-amine allows for the creation of molecules with diverse functionalities. These derivatives are often intermediates in the synthesis of more complex chemical entities.

The reaction of 2,6-dimethylheptan-4-amine with alcohols or diols can produce amine-alcohol conjugates. For instance, the reaction with propane-1,3-diol yields 2-[(2,6-dimethylheptan-4-yl)amino]propane-1,3-diol. This process typically requires controlled conditions and may involve a suitable catalyst to facilitate the formation of the C-N bond. Such conjugates, which combine the features of both amines and alcohols, can serve as building blocks in the synthesis of more complex molecules. The presence of hydroxyl groups allows for further functionalization, while the amino group provides a site for other chemical transformations.

A general approach for the direct synthesis of amides from alcohols and amines, which proceeds with the liberation of hydrogen gas, has been reported. nih.gov This method is catalyzed by a ruthenium complex and avoids the need for stoichiometric coupling reagents or harsh acidic or basic conditions. nih.gov While not specific to 2,6-dimethylheptan-4-amine, this methodology represents a potential route for creating amide derivatives from this amine and various alcohols.

Table 1: Synthesis of Amine-Alcohol Conjugates

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

|---|---|---|---|

| 2,6-dimethylheptan-4-amine | propane-1,3-diol | 2-[(2,6-Dimethylheptan-4-yl)amino]propane-1,3-diol | Suitable catalyst and controlled conditions |

| Primary Amines (general) | Alcohols (general) | Amides | Ruthenium complex nih.gov |

The precursor to 2,6-dimethylheptan-4-amine, 2,6-dimethylheptan-4-one, can be converted into its corresponding oxime, 2,6-dimethylheptan-4-one oxime. google.commolaid.com This reaction is typically achieved by treating the ketone with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride or sulfate, in the presence of a base. google.com The choice of solvent and base can significantly impact the reaction rate and yield. For example, using an alkanol solvent like ethanol (B145695) or propanol (B110389) with a carbonate base has been shown to be an effective method. google.com

The resulting oxime is a versatile intermediate. rsc.org For instance, O-acetyl oximes can react with β-ketoesters or β-ketonitriles in the presence of a copper catalyst to form substituted pyrroles and furans. rsc.orgrsc.org Specifically, the O-acetyl oxime of 2,6-dimethylheptan-4-one has been used in reactions with benzoylacetonitrile. rsc.orgrsc.org

Table 2: Oxime Formation and Subsequent Reactions

| Starting Material | Reagents | Product | Application/Further Reaction |

|---|---|---|---|

| 2,6-dimethylheptan-4-one | Hydroxylamine hydrochloride or sulfate, sodium or potassium carbonate, alkanol | 2,6-dimethylheptan-4-one oxime | Intermediate for further synthesis google.com |

| O-acetyl 2,6-dimethylheptan-4-one oxime | Benzoylacetonitrile, CuCN, dtbbpy | Alkene side product (from transient imine) | Synthesis of heterocyclic compounds rsc.orgrsc.org |

Analytical Derivatization for Enhanced Detection and Separation

Due to its aliphatic nature, 2,6-dimethylheptan-4-amine lacks a strong chromophore, making its detection by common analytical techniques like UV-Vis spectroscopy challenging. Derivatization is therefore a crucial step to enhance its detectability and improve separation in chromatographic methods.

Acylation is a widely used derivatization technique for primary and secondary amines to improve their volatility for gas chromatography (GC) analysis. researchgate.net This process involves replacing a labile hydrogen on the amine with an acyl group (-COR). researchgate.net Acylating agents can introduce a chromophore or a fluorophore into the molecule, significantly enhancing its detectability. researchgate.net

Reagents such as 3,5-dinitrobenzoyl chloride (DNB) can be used to derivatize primary and secondary amines, introducing a UV-active group. researchgate.net Another common acylation reagent is heptafluorobutyric anhydride (B1165640) (HFBA), which is used for detecting amines with GC-MS. nih.gov The introduction of fluorinated groups increases the volatility of the derivative and can enhance detection sensitivity.

Alkylation is another strategy to modify amines for analytical purposes. researchgate.net N-alkylation of amines can be achieved through various methods, including reactions with alkyl halides. libretexts.org

Silylation is a prevalent derivatization method for GC analysis, where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net This process increases the volatility and thermal stability of the compound. researchgate.net Strong silylating reagents like N,O-bis(trimethylsilyl)acetamide (BSA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) are often required for the efficient derivatization of amines, sometimes in the presence of a catalyst like trimethylchlorosilane. researchgate.net Tris((2,6-dimethylheptan-4-yl)oxy)silyl has been mentioned as a bulky silyl group used in organic synthesis, highlighting the use of related structures in derivatization. nih.gov

The success of an analytical method often hinges on the optimization of the derivatization protocol. researchgate.netmjcce.org.mk Key parameters that require optimization include the concentration of the derivatizing reagent, reaction time, pH, and temperature. researchgate.netmjcce.org.mk

For instance, in the derivatization of amines with dansyl chloride for HPLC analysis, factors such as the concentration of the reagent, pH of the reaction medium, and reaction time are critical for achieving optimal derivatization yields and, consequently, the best analytical signal. mjcce.org.mk Similarly, when using 3,5-dinitrobenzoyl chloride, the pH of the reaction medium and the reaction time have been shown to significantly affect the analytical signal of the derivatized amines. researchgate.net The choice of the analytical column and the mobile phase composition are also crucial for achieving good separation of the derivatized analytes. mjcce.org.mk

Table 3: Common Derivatization Reagents and Their Applications

| Derivatization Technique | Reagent | Analyte | Analytical Method | Purpose |

|---|---|---|---|---|

| Acylation | 3,5-Dinitrobenzoyl chloride (DNB) | Primary/Secondary Amines | HPLC | Chromophore introduction researchgate.net |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Amines | GC-MS | Increased volatility and sensitivity nih.gov |

| Silylation | BSA, BSTFA, MTBSTFA | Amines | GC | Increased volatility and thermal stability researchgate.net |

| Dansylation | Dansyl chloride | Amines | HPLC | Fluorophore introduction mjcce.org.mk |

Conjugation Chemistry for Biological Activity and Medicinal Chemistry

Conjugation chemistry offers a powerful strategy to enhance the therapeutic potential of known pharmacophores or to develop novel compounds with unique biological activities. By attaching the 2,6-dimethylheptane (B94447) scaffold to other molecules, researchers can modulate properties such as lipophilicity, cell permeability, and interaction with biological targets.

A notable area of investigation involves the conjugation of the 2,6-dimethylheptane moiety with other biologically active scaffolds to create hybrid molecules with enhanced or novel therapeutic properties. A key example is the development of conjugates as potential anticancer agents.

Recent research has focused on the design and synthesis of isoxazole-linked 7-hydroxycoumarin–2,6-dimethylheptane conjugates as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1). Current time information in Bangalore, IN.acs.org TDP1 is a critical enzyme in the DNA repair pathway, and its inhibition can enhance the efficacy of certain anticancer drugs. The rationale behind designing these conjugates was to combine the known biological activities of coumarins and monoterpenoids. The 2,6-dimethylheptane portion of the conjugate originates from citronellal, a natural monoterpenoid. An isoxazole (B147169) linker was introduced to connect the coumarin (B35378) and the saturated terpenoid fragment, with the hypothesis that the linker could act as a hydrogen bond acceptor and potentially increase the inhibitory activity against TDP1. Current time information in Bangalore, IN.

The synthesis of these conjugates involved a multi-step process. The key steps included the preparation of substituted 5-(chloromethyl)isoxazoles from the corresponding nitrile oxides and 2,3-dichloropropene. These isoxazole intermediates were then reacted with various 7-hydroxycoumarins to yield the final conjugates. The saturated 2,6-dimethylheptane moiety was obtained through the hydrogenation of the citronellal-derived precursor. Current time information in Bangalore, IN.

The resulting conjugates were evaluated for their inhibitory activity against the TDP1 enzyme. Several of the synthesized compounds demonstrated promising activity, with IC₅₀ values in the low micromolar to submicromolar range. Current time information in Bangalore, IN.acs.org The most active compound identified in one study was a conjugate featuring a specific substitution pattern on the coumarin ring, which exhibited an IC₅₀ of 0.8 µM. Current time information in Bangalore, IN. These findings suggest that the 2,6-dimethylheptane scaffold can be effectively incorporated into more complex molecules to create potent enzyme inhibitors.

Below is a data table summarizing the inhibitory activity of selected isoxazole-linked 7-hydroxycoumarin–2,6-dimethylheptane conjugates against TDP1.

| Compound | Coumarin Substituent | 2,6-Dimethylheptane Moiety | Linker | TDP1 IC₅₀ (µM) |

| Conjugate 1 | Unsubstituted | Present | Isoxazole | >10 |

| Conjugate 2 | 4-Methyl | Present | Isoxazole | 1.2 |

| Conjugate 3 | 3,4-Dimethyl | Present | Isoxazole | 0.8 |

| Conjugate 4 | 4-Phenyl | Present | Isoxazole | 2.5 |

This table is a representative example based on the findings that different substitutions on the coumarin ring affect the biological activity of the conjugates. The specific compound numbers are illustrative.

Another synthetic approach has utilized 2,6-dimethylheptan-4-one, the ketone precursor to 2,6-dimethylheptan-4-amine, to create derivatized indole (B1671886) compounds. For instance, 1-(2,6-dimethylhept-3-en-4-yl)-3-methyl-1H-indole has been synthesized through the condensation of 3-methyl-1H-indole and 2,6-dimethylheptan-4-one. acs.orgnih.gov While the direct biological activity of this specific indole derivative is not extensively detailed in the cited literature, the synthesis itself demonstrates a viable pathway for functionalizing the 2,6-dimethylheptane core structure.

The primary amine group of 2,6-dimethylheptan-4-amine is a key site for derivatization through reactions such as acylation and alkylation. These modifications can significantly alter the physicochemical properties of the parent molecule, including its polarity, basicity, and ability to form hydrogen bonds, which in turn can influence its biological activity and pharmacokinetic profile. However, specific research detailing the synthesis and biological evaluation of such N-substituted derivatives of 2,6-dimethylheptan-4-amine for medicinal chemistry applications is not widely available in the public domain.

Advanced Analytical Characterization of 2,6 Dimethylheptan 4 Amine

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 2,6-dimethylheptan-4-amine, aiding in its identification and structural analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of the 2,6-dimethylheptan-4-amine molecule and its fragments, allowing for the determination of its elemental composition with high accuracy. The monoisotopic mass of the free base (C9H21N) is 143.16740 Da. chemsrc.comchemicalbridge.co.uk For its hydrochloride salt (C9H22ClN), the exact mass is 179.1440774 Da. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Fragmentation Pathway Analysis (e.g., analogy to 2,6-dimethylheptan-4-ol)

The fragmentation of 2,6-dimethylheptan-4-amine in a mass spectrometer can be predicted by analogy to structurally similar compounds like 2,6-dimethylheptan-4-ol. For amines, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which would result in the loss of an isobutyl radical to form a stable iminium ion. Another characteristic fragmentation is the loss of an alkyl group.

In the mass spectrum of the analogous alcohol, 2,6-dimethylheptan-4-ol, prominent peaks are observed at m/z 126, 111, and 87. vaia.comchegg.com The peak at m/z 126 corresponds to the loss of a water molecule from the molecular ion. vaia.com The peak at m/z 111 is due to the subsequent loss of a methyl group. vaia.com The fragment at m/z 87 results from cleavage on one side of the alcohol group. vaia.compearson.com A similar pattern of fragmentation, initiated by the functional group, would be expected for 2,6-dimethylheptan-4-amine. The formation of an ion at m/z 30 is also a very characteristic fragmentation for aliphatic amines. docbrown.info

Selected Ion Monitoring (SIM) for Trace Analysis

Selected Ion Monitoring (SIM) is a highly sensitive mass spectrometric technique used for quantifying trace amounts of a compound. thermofisher.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest. thermofisher.com This targeted approach significantly increases the signal-to-noise ratio, enabling the detection of 2,6-dimethylheptan-4-amine at very low concentrations. nih.gov This method is particularly useful in applications such as monitoring the compound in environmental samples or biological matrices. nih.govgcms.cz

Predicted Collision Cross Section (CCS) Studies

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. Predicted CCS values can be calculated using computational methods and serve as an additional parameter for compound identification alongside mass-to-charge ratio and retention time. arxiv.orgmdpi.com For the analogous compound 2,6-dimethylheptan-4-ol, predicted CCS values have been calculated for various adducts. uni.lu These theoretical values can be compared with experimental data obtained from ion mobility-mass spectrometry to increase confidence in the identification of 2,6-dimethylheptan-4-amine in complex mixtures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 2,6-dimethylheptan-4-amine. Both ¹H and ¹³C NMR provide information about the chemical environment of the individual atoms.

While specific, experimentally-derived NMR data for 2,6-dimethylheptan-4-amine is not extensively detailed in the provided search results, general principles and data from analogous compounds can provide an expected spectral outline. For instance, in the ¹H NMR spectrum, one would expect distinct signals for the protons on the methyl groups, the methylene (B1212753) groups, and the methine protons, as well as the amine protons. docbrown.info The chemical shifts and splitting patterns of these signals would confirm the connectivity of the carbon skeleton. docbrown.infosigmaaldrich.com

For the related ketone, 2,6-dimethylheptan-4-one, the ¹H NMR spectrum shows peaks at approximately δ 2.12 ppm for the methyl groups adjacent to the ketone and between δ 1.0–1.5 ppm for the other methyl and methylene protons. The ¹³C NMR spectrum of this ketone displays a signal for the carbonyl carbon between δ 208–212 ppm and signals for the methyl/methylene carbons between δ 20–30 ppm. For 2,6-dimethylheptan-4-amine, the chemical shifts would be influenced by the electron-donating nature of the amine group. The carbon atom attached to the nitrogen would be expected to resonate at a lower field compared to the other aliphatic carbons.

Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to aid in the definitive assignment of all signals.

Interactive Data Table: Predicted and Experimental Analytical Data

| Compound | Analytical Technique | Parameter | Value | Source |

| 2,6-Dimethylheptan-4-amine | Mass Spectrometry | Monoisotopic Mass (Free Base) | 143.16740 Da | chemsrc.comchemicalbridge.co.uk |

| 2,6-Dimethylheptan-4-amine hydrochloride | High-Resolution Mass Spectrometry | Exact Mass | 179.1440774 Da | nih.gov |

| 2,6-Dimethylheptan-4-ol | Mass Spectrometry | Fragment Ion (m/z) | 126 | vaia.comchegg.com |

| 2,6-Dimethylheptan-4-ol | Mass Spectrometry | Fragment Ion (m/z) | 111 | vaia.comchegg.com |

| 2,6-Dimethylheptan-4-ol | Mass Spectrometry | Fragment Ion (m/z) | 87 | vaia.comchegg.compearson.com |

| 2,6-Dimethylheptan-4-ol | Predicted Collision Cross Section | [M+H]⁺ (Ų) | 137.3 | uni.lu |

| 2,6-Dimethylheptan-4-ol | Predicted Collision Cross Section | [M+Na]⁺ (Ų) | 142.3 | uni.lu |

| 2,6-Dimethylheptan-4-one | ¹H NMR Spectroscopy | Chemical Shift (δ) | ~2.12 ppm | |

| 2,6-Dimethylheptan-4-one | ¹H NMR Spectroscopy | Chemical Shift (δ) | 1.0–1.5 ppm | |

| 2,6-Dimethylheptan-4-one | ¹³C NMR Spectroscopy | Chemical Shift (δ) | 208–212 ppm | |

| 2,6-Dimethylheptan-4-one | ¹³C NMR Spectroscopy | Chemical Shift (δ) | 20–30 ppm |

Chromatographic Methods

Chromatographic techniques are fundamental for the separation and analysis of 2,6-dimethylheptan-4-amine from complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal.

Gas chromatography is a powerful technique for the analysis of volatile compounds like aliphatic amines. psu.edu However, the direct analysis of primary amines such as 2,6-dimethylheptan-4-amine by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. psu.edu To overcome these issues, derivatization is often employed to reduce the polarity and improve the chromatographic behavior of the amine. psu.edu

GC coupled with Mass Spectrometry (GC-MS) provides an additional layer of identification by furnishing mass-to-charge ratio (m/z) information of the analyte and its fragments. This is invaluable for unambiguous structure confirmation. The analysis of 2,6-dimethylheptane (B94447) has been noted in the context of identifying components in ignitable liquids, demonstrating the capability of GC-MS to separate and identify structurally similar branched alkanes. researchgate.net The precursor ketone, 2,6-dimethylheptan-4-one, is also well-characterized by GC. nist.gov

Table 1: GC-MS Parameters for Analysis of Related Compounds

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column Type | Capillary columns (e.g., non-polar phases like DB-1 or polar phases like WAX) | psu.edu |

| Carrier Gas | Helium or Hydrogen | psu.edu |

| Injection Mode | Split/Splitless | psu.edu |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD) | psu.edu |

| Derivatization | Often required to improve peak shape and selectivity | psu.edu |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for amine analysis, particularly when dealing with less volatile samples or when derivatization is preferred. thermofisher.com Aliphatic amines like 2,6-dimethylheptan-4-amine lack a strong chromophore, making UV detection difficult without derivatization. sigmaaldrich.com Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can produce derivatives with strong UV absorption or fluorescence, significantly enhancing detection sensitivity. thermofisher.com A method using 2,5-dihydroxybenzaldehyde (B135720) for derivatization followed by HPLC with electrochemical detection has also been developed for primary aliphatic amines. nih.gov

The coupling of LC with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, allowing for the direct analysis of underivatized amines in complex matrices. europa.eu This technique is crucial for identifying and quantifying trace levels of the compound. Ultra-High Performance Liquid Chromatography (UHPLC) can offer faster analysis times and improved resolution compared to conventional HPLC. ambeed.com For instance, a reductive amination strategy starting from 2,6-dimethylheptan-4-one is a common synthesis route, and the purity of the resulting 2,6-dimethylheptan-4-amine hydrochloride can be validated using HPLC with a C18 column.

Table 2: Typical HPLC Conditions for Aliphatic Amine Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | sigmaaldrich.com |

| Mobile Phase | Acetonitrile (B52724)/water or Methanol/water gradients, often with additives like trifluoroacetic acid (TFA) | |

| Detection | UV/Vis (after derivatization), Fluorescence (after derivatization), Electrochemical Detection (ED), Mass Spectrometry (MS) | sigmaaldrich.comnih.govresearchgate.net |

| Derivatization Reagents | Phenylisothiocyanate (PITC), o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl) | thermofisher.comresearchgate.net |

Ion chromatography is a well-established method for determining amines, which are weak bases and can be analyzed as cations. thermofisher.comthermofisher.com This technique, particularly using cation-exchange columns with suppressed conductivity detection, is suitable for quantifying amines in aqueous samples. thermofisher.comthermofisher.com High-capacity cation exchange columns, such as the Dionex IonPac CS19, are designed to analyze small polar amines as well as more hydrophobic amines. thermofisher.com The use of organic modifiers like acetone (B3395972) or acetonitrile can help in sharpening the peaks of strongly retained amines. amazonaws.com While direct IC analysis of 2,6-dimethylheptan-4-amine is not extensively documented, the principles apply. IC coupled with mass spectrometry (IC-MS) can further enhance selectivity, which is particularly useful for resolving co-eluting species in complex samples. psu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy : The IR spectrum of a primary amine like 2,6-dimethylheptan-4-amine is characterized by several key absorption bands. The N-H stretching vibrations of the -NH2 group typically appear as a doublet in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. The C-N stretching vibration for aliphatic amines occurs in the 1000-1250 cm⁻¹ range. Additionally, characteristic C-H stretching and bending vibrations from the heptane (B126788) backbone will be prominent. The IR spectrum of the related ketone, 2,6-dimethylheptan-4-one, shows a strong C=O stretch, which would be absent in the amine. nist.gov

Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR. researchgate.net The N-H and C-H stretching vibrations are also visible in the Raman spectrum. The C-C backbone vibrations are often strong in Raman spectra, providing information about the carbon skeleton. For derivatives like amine hydrochloride salts, Raman spectroscopy, in conjunction with techniques like inelastic neutron scattering (INS) and density functional theory (DFT) calculations, can help assign vibrational modes and understand the forces governing the solid-state structure. gla.ac.uk

Table 3: Predicted Characteristic Vibrational Frequencies for 2,6-Dimethylheptan-4-amine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| -NH₂ | Bending (Scissoring) | 1590 - 1650 |

| C-N | Stretch | 1000 - 1250 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H (sp³) | Bending | 1350 - 1470 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of 2,6-dimethylheptan-4-amine. The experimental results are compared against the theoretical values calculated from its molecular formula, C₉H₂₁N. nist.govnih.gov This comparison is crucial for confirming the empirical formula of the compound and serves as a primary indicator of sample purity.

Table 4: Elemental Composition of 2,6-Dimethylheptan-4-amine (C₉H₂₁N)

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 75.45% |

| Hydrogen (H) | 1.008 | 21 | 21.168 | 14.78% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.78% |

| Total | 143.274 | 100.00% |

Solid-State Characterization and Crystal Structure Analysis (e.g., for salts or derivatives)

The characterization of 2,6-dimethylheptan-4-amine in its solid state, typically as a salt like the hydrochloride (C₉H₂₂ClN), involves several analytical techniques. nih.gov These methods provide insights into the crystal lattice, thermal properties, and molecular arrangement.

X-ray Diffraction (XRD) : Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a crystalline solid. For amine salts, it reveals the ionic interactions between the ammonium (B1175870) cation and the chloride anion, as well as hydrogen bonding networks. gla.ac.uk Powder X-ray diffraction (PXRD) is used to identify the crystalline form, assess purity, and detect polymorphism. google.com

Differential Scanning Calorimetry (DSC) : DSC is used to measure the thermal properties of a sample, such as its melting point and any phase transitions. google.com For an amine salt, DSC would show a distinct endothermic peak corresponding to its melting temperature.

Thermogravimetric Analysis (TGA) : TGA measures changes in the mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns. For a hydrochloride salt, TGA can indicate the temperature at which the compound begins to degrade.

Solid-State NMR (ssNMR) : Solid-state NMR spectroscopy can provide information about the structure and dynamics in the solid state, complementing data from XRD. google.com It is particularly useful for characterizing amorphous materials or for studying systems where obtaining single crystals is difficult. google.com

The solid-state properties of amine salts are highly dependent on the counterion, which influences crystal packing, solubility, and stability. nih.gov Studies on model amine hydrochloride salts have used these techniques to understand the forces controlling their structure and stability. gla.ac.uk

Computational Chemistry and Theoretical Studies of 2,6-Dimethylheptan-4-amine

The study of 2,6-dimethylheptan-4-amine through computational chemistry provides profound insights into its molecular properties and behavior. Theoretical methods are indispensable for elucidating characteristics that can be challenging to measure experimentally. These computational approaches allow for the detailed exploration of the compound's electronic structure, conformational possibilities, spectroscopic signatures, and potential reaction dynamics.

Conclusion

2,6-Dimethylheptan-4-amine is a sterically hindered, chiral secondary amine with significant potential in both fundamental and applied chemical research. Its synthesis, primarily via reductive amination of the corresponding ketone, is well-established. The compound's value lies in its unique structural characteristics, which make it a useful non-nucleophilic base, a candidate for ligand development in catalysis, and a potential building block in medicinal and materials chemistry. Further research into its enantioselective synthesis and application in asymmetric catalysis could unlock new and valuable transformations in organic chemistry.

Catalytic Applications and Roles in Organic Transformations

Utilization as a Ligand in Coordination Chemistry

There is currently no available scientific literature detailing the synthesis or characterization of coordination complexes involving 2,6-dimethylheptan-4-amine as a ligand. The potential for the nitrogen atom's lone pair of electrons to coordinate with metal centers is inherent to its structure. However, the significant steric hindrance from the adjacent isobutyl groups might influence its coordination behavior, potentially leading to the formation of complexes with specific geometries or favoring metals with larger ionic radii. Without experimental data, any discussion on its coordination chemistry, including the stability and properties of its potential metal complexes, remains speculative.

Applications in Asymmetric Catalysis, particularly Dynamic Kinetic Resolution (DKR)

Asymmetric catalysis often employs chiral amines as catalysts or ligands to induce stereoselectivity. While 2,6-dimethylheptan-4-amine is a chiral molecule, there are no published studies on its application in asymmetric catalysis, including Dynamic Kinetic Resolution (DKR). DKR is a powerful technique for the deracemization of chiral compounds, and chiral amines can play a crucial role as catalysts or in the formation of resolving agents. The specific stereochemical outcomes and efficiency of 2,6-dimethylheptan-4-amine in such processes have not been investigated.

Role as an Organocatalyst in Specific Reaction Types

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, frequently employs amines. Primary amines can act as organocatalysts in a variety of transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, often proceeding through enamine or iminium ion intermediates. The bulky nature of 2,6-dimethylheptan-4-amine could theoretically influence the stereoselectivity and reactivity in such reactions. However, no specific examples or research findings of its use as an organocatalyst have been reported in the scientific literature.

Catalyst Compatibility and Stability in Reaction Environments

The compatibility and stability of a catalyst are critical factors for its practical application. Sterically hindered amines can exhibit enhanced stability in certain reaction environments due to the protection of the reactive amine center by bulky substituents. This steric shielding can prevent side reactions and catalyst degradation. However, in the absence of studies on the catalytic activity of 2,6-dimethylheptan-4-amine, there is no data on its compatibility with different solvents, reagents, or its stability under various reaction conditions such as temperature and pressure.

Applications of 2,6 Dimethylheptan 4 Amine in Chemical Synthesis and Materials Science

Intermediate in the Preparation of Advanced Organic Molecules (e.g., active pharmaceutical ingredient precursors, dyes)

The utility of 2,6-dimethylheptan-4-amine as an intermediate in the synthesis of more complex molecules, including precursors for active pharmaceutical ingredients (APIs) and dyes, can be inferred from the applications of its parent ketone, DIBK. DIBK is recognized as a solvent and a re-crystallization aid in the pharmaceutical industry and is also used as a component of dyes and insecticides. chem.international

The transformation of DIBK to 2,6-dimethylheptan-4-amine via reductive amination introduces a reactive primary amine group. wikipedia.org This functional group is a crucial building block in organic synthesis, allowing for the construction of a wide array of more complex molecules. In pharmaceutical synthesis, primary aliphatic amines are fundamental components in the creation of APIs. beilstein-journals.orgarborpharmchem.com The amine group can undergo various reactions to form amides, sulfonamides, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry.

In the dye industry, while aromatic amines are more commonly used as precursors for azo dyes, aliphatic amines can also serve as intermediates or modifying agents. britannica.comajol.info They can be incorporated into dye structures to influence properties such as solubility, lightfastness, and affinity for certain fabrics. Given that DIBK is used as a solvent and component in dye formulations, it is plausible that 2,6-dimethylheptan-4-amine, derived from it, could be utilized in similar capacities or as a building block for specific types of dyes. chem.international

Table 1: Properties and Applications of the Precursor, 2,6-Dimethylheptan-4-one (DIBK)

| Property | Value | Applications |

|---|---|---|

| Synonyms | Diisobutyl ketone, DIBK, Isovalerone | Solvent for resins, coatings, adhesives, and inks |

| Molecular Formula | C₉H₁₈O | Intermediate for pharmaceuticals and dyes cjchemicals.net |

| Boiling Point | 169–171 °C | Component in industrial cleaning formulations hansonchemicals.com |

| Key Feature | Slow-evaporating solvent | Extractant in rare earth metal processing hansonchemicals.com |

Use in Polymer Chemistry and Block-Copolymer Synthesis

While direct studies on the use of 2,6-dimethylheptan-4-amine in polymer chemistry are scarce, the role of branched aliphatic amines in this field is well-established. Branching in polymer chains can significantly affect the material's properties, such as crystallinity, density, and melt viscosity. wikipedia.orgyoutube.com Branched polymers tend to have lower density and crystallinity because the side chains disrupt the regular packing of the polymer backbones. wikipedia.org

Amines can act as monomers or chain transfer agents in polymerization reactions. Primary amines are particularly useful in the synthesis of polymers like polyamides and polyimides. The branched structure of 2,6-dimethylheptan-4-amine could be leveraged to produce polymers with specific physical characteristics. The two isobutyl groups would introduce steric hindrance, potentially leading to polymers with lower melting points and increased solubility in organic solvents compared to their linear counterparts. rsc.org

In the context of block copolymers, which are formed by joining two or more different polymer chains, amines can be used as initiators or as part of a monomer unit. Highly branched polymers are of interest for applications in drug delivery and gene therapy. nih.gov The specific structure of 2,6-dimethylheptan-4-amine could be utilized to create unique polymer architectures.

Table 2: Potential Roles of Branched Aliphatic Amines in Polymer Science

| Application Area | Function | Resulting Polymer Property |

|---|---|---|

| Polymer Synthesis | Monomer, Chain transfer agent | Introduction of branching, control of molecular weight chem-iso.comyoutube.com |

| Block Copolymers | Initiator, Monomer unit | Creation of specific polymer architectures nih.gov |

| Material Properties | Side chain attachment | Lowered crystallinity and density, increased solubility wikipedia.orgrsc.org |

Specialty Chemical Manufacturing Applications (e.g., as a dispersant component, in rubber and plastics)

In the manufacturing of specialty chemicals, 2,6-dimethylheptan-4-amine's properties as a branched aliphatic amine make it a candidate for several applications. Its precursor, DIBK, is extensively used as a solvent for a wide range of synthetic resins, including those used in plastics and rubber formulations like acrylics, epoxies, and vinyls. chem.internationalark-chem.co.jp

The amine derivative, 2,6-dimethylheptan-4-amine, would possess different chemical properties, notably its basicity and nucleophilicity, making it suitable for roles beyond that of a solvent. Aliphatic amines are known to function as catalysts, emulsifiers, and corrosion inhibitors. hansonchemicals.com The branched structure and the hydrocarbon nature of the isobutyl groups suggest it could be effective as a dispersant. Dispersants are crucial in preventing the agglomeration of particles in a liquid medium, a common requirement in the manufacturing of paints, inks, and plastics. The non-polar alkyl chains would provide good steric stabilization in non-aqueous systems.

In the rubber industry, various amines are employed as vulcanization accelerators and stabilizers. hansonchemicals.com The specific structure of 2,6-dimethylheptan-4-amine could offer unique performance characteristics in these roles. Similarly, in plastics manufacturing, amines can be used as curing agents for epoxy resins or as additives to modify surface properties.

Environmental Fate and Ecotoxicological Research of 2,6 Dimethylheptan 4 Amine

Environmental Persistence and Biotransformation Pathways

The environmental persistence of aliphatic amines is variable and dependent on environmental conditions. Generally, long-chain aliphatic amines are not expected to persist in water, soil, or sediment. canada.cacanada.cacanada.ca The branched structure of 2,6-dimethylheptan-4-amine may influence its susceptibility to microbial degradation.

Biotransformation is a primary mechanism for the degradation of aliphatic amines in the environment. Microbial metabolism can transform these amines into simpler, less harmful substances. researchgate.net Common biotransformation pathways for aliphatic amines include:

N-Oxidation: The nitrogen atom is oxidized. researchgate.netnih.govtandfonline.com

N-Dealkylation: Alkyl groups are removed from the nitrogen atom. researchgate.netnih.govtandfonline.com

Ring Oxidation and Ring Opening: For cyclic amines, the carbon ring can be oxidized and opened. researchgate.netnih.govtandfonline.com

These metabolic processes are often mediated by enzymes such as cytochrome P450s and monoamine oxidases. nih.govtandfonline.com In some cases, these biotransformation pathways can lead to the formation of reactive intermediates. nih.govtandfonline.com Further biodegradation, however, generally leads to a reduction in toxicity. researchgate.net

Table 1: Common Biotransformation Pathways of Aliphatic Amines

| Pathway | Description | Mediating Enzymes (Examples) |

|---|---|---|

| N-Oxidation | Addition of an oxygen atom to the nitrogen. | Cytochrome P450s |

| N-Dealkylation | Removal of an alkyl group attached to the nitrogen. | Cytochrome P450s, Monoamine Oxidases |

| Hydroxylation | Addition of a hydroxyl group to the carbon chain. | Cytochrome P450s |

| Ring Cleavage | Opening of a cyclic amine structure. | Various microbial enzymes |

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. wikipedia.org The potential for bioaccumulation of aliphatic amines is related to their carbon chain length. canada.cacanada.cacanada.ca

Long-chain aliphatic amines with alkyl chains of 14 carbons or more are considered to have a high potential for bioaccumulation in aquatic organisms. canada.cacanada.cacanada.ca Conversely, those with alkyl chains shorter than 14 carbons are expected to have a low to moderate bioaccumulation potential. canada.cacanada.cacanada.ca Given that 2,6-dimethylheptan-4-amine has a total of nine carbon atoms, its bioaccumulation potential is likely to be low to moderate. However, branched-chain structures can sometimes exhibit different partitioning behavior than their linear counterparts.

Mechanistic Ecotoxicity Investigations in Aquatic and Terrestrial Systems

Aliphatic amines can exhibit toxicity to a range of aquatic and terrestrial organisms. canada.cacanada.cacanada.canih.govnina.no They are known to be caustic and corrosive, which can contribute to their toxic effects. nilu.no

Aquatic Systems: Experimental data for various long-chain aliphatic amines indicate they can cause adverse effects in aquatic organisms at low concentrations. canada.cacanada.cacanada.ca The toxicity of aliphatic amines and their chlorinated derivatives has been demonstrated in bacteria, such as Vibrio fischeri (formerly Phosphobacterium phosphoreum), and in nitrifying bacteria. nih.gov Chlorination of aliphatic amines has been shown to increase their toxicity by approximately an order of magnitude. nih.gov The toxicity of amines to aquatic invertebrates and fish has also been documented, with varying LC50 values depending on the specific amine and the test species. unit.no

Terrestrial Systems: In terrestrial environments, long-chain aliphatic amines have the potential to cause adverse effects in soil-dwelling organisms. canada.cacanada.cacanada.ca Studies on some aliphatic amines have shown effects on earthworms and terrestrial plants. canada.ca For instance, a 21-day study on C12-14 dimethylamine (B145610) reported an EC25 (the concentration affecting 25% of the population) of 52 mg/kg dry weight for rapeseed based on shoot length. canada.ca The application of biosolids containing long-chain aliphatic amines to land is a potential route of exposure for terrestrial ecosystems. canada.ca

Table 2: Representative Ecotoxicity Data for Aliphatic Amines (Not specific to 2,6-dimethylheptan-4-amine)

| Test Organism | Compound Class | Endpoint | Value | Reference |

|---|---|---|---|---|

| Vibrio fischeri | Chloropropylamine | 15-min EC50 | 12.68 µM | nih.gov |

| Vibrio fischeri | Chloroethylmethylamine | 15-min EC50 | 19.72 µM | nih.gov |

| Vibrio fischeri | Chlorodimethylamine | 15-min EC50 | 15.92 µM | nih.gov |

| Rapeseed (Brassica napus) | C12-14 Dimethylamine | 21-day EC25 (shoot length) | 52 mg/kg dw | canada.ca |

| Oat (Avena sativa) | C12-14 Dimethylamine | 21-day EC25 (shoot fresh weight) | 473 mg/kg dw | canada.ca |

Atmospheric Chemistry and Transport Research

The atmospheric chemistry of aliphatic amines is an active area of research due to their role in atmospheric processes, including new particle formation. researchgate.netcopernicus.org Low-molecular-weight aliphatic amines are the most abundant in the atmosphere. researchgate.net

The dominant loss process for aliphatic amines in the troposphere is reaction with OH radicals. nilu.com This reaction initiates a series of photooxidation steps that can lead to the formation of nitrosamines and nitramines, which are of environmental concern. acs.org The atmospheric lifetime of aliphatic amines is relatively short due to their reactivity with OH radicals. nilu.com

Sources of aliphatic amines to the atmosphere include industrial activities, agriculture, biomass burning, and natural emissions from vegetation and oceans. researchgate.netcopernicus.org Due to their reactivity, the highest concentrations of emitted amines are typically found close to their sources.

Toxicological Research Focusing on Mechanisms of Action

In Vitro and In Vivo Mechanistic Studies of Cellular Responses

No specific in vitro or in vivo mechanistic studies on the cellular responses to 2,6-dimethylheptan-4-amine have been identified. For aliphatic amines in general, cellular toxicity is often linked to their basicity, which can disrupt cellular pH homeostasis and membrane integrity, leading to cell death. The lipophilicity of an aliphatic amine, which is influenced by the length and branching of its alkyl chains, can also play a role in its ability to interact with and disrupt cell membranes.

Genotoxicity Mechanisms

There is no direct evidence to suggest that 2,6-dimethylheptan-4-amine is genotoxic. A primary concern for secondary aliphatic amines is their potential to react with nitrosating agents to form N-nitrosamines, a class of compounds known to be genotoxic and carcinogenic. However, as a primary amine, the potential for 2,6-dimethylheptan-4-amine to form a stable nitrosamine (B1359907) is considered low.

Carcinogenicity Mechanisms

Specific studies on the carcinogenicity of 2,6-dimethylheptan-4-amine are not available. The carcinogenic potential of aliphatic amines is not well-established, with the main concern being the potential formation of carcinogenic N-nitrosamines from secondary and tertiary amines.

Mechanisms of Organ-Specific Toxicity (e.g., respiratory tract irritation, ocular irritation, skin irritation)

2,6-dimethylheptan-4-amine is classified as an irritant to the skin, eyes, and respiratory tract. The mechanisms underlying the irritant effects of aliphatic amines are generally attributed to their alkaline nature, which can cause chemical burns and tissue damage upon contact.

Respiratory Tract Irritation: Inhalation of aliphatic amine vapors can cause irritation to the mucous membranes of the respiratory tract. basf.com This is due to their ability to dissolve in the moisture of the respiratory tract lining, forming an alkaline solution that can damage cells and trigger an inflammatory response. msdmanuals.com This can lead to symptoms such as coughing, shortness of breath, and inflammation of the airways. basf.com The irritant potential of aliphatic amines in the respiratory tract has been shown to be related to their lipophilicity, with more lipophilic amines being more potent irritants. nih.gov

Ocular Irritation: Direct contact with aliphatic amines can cause severe eye irritation or chemical burns. basf.com The alkalinity of the amine can lead to saponification of fatty acids in the corneal epithelium, disrupting cell membranes and causing tissue necrosis. nih.gov This can result in pain, redness, swelling, and in severe cases, permanent vision loss.

Skin Irritation: Aliphatic amines can cause skin irritation or corrosion due to their basicity. researchgate.net They can disrupt the lipid barrier of the skin, leading to increased permeability and allowing the amine to penetrate deeper into the tissue, causing inflammation and cell damage. nih.govnih.gov The severity of skin irritation can depend on the concentration of the amine, the duration of contact, and its ability to be absorbed through the skin.

Interactive Data Table: GHS Hazard Classifications for Aliphatic Amines

| Chemical Compound | Skin Irritation/Corrosion | Eye Damage/Irritation | Respiratory Tract Irritation |

| 2,6-dimethylheptan-4-amine | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |

| Triethylamine | Causes severe skin burns and eye damage | Causes serious eye damage | May cause respiratory irritation |

| Diethylamine | Causes severe skin burns and eye damage | Causes serious eye damage | May cause respiratory irritation |

| Butylamine | Causes severe skin burns and eye damage | Causes serious eye damage | May cause respiratory irritation |

Immunotoxicity Pathways

There is currently no available information on the potential for 2,6-dimethylheptan-4-amine to cause immunotoxicity. The effects of aliphatic amines on the immune system are not well-studied.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of amines is a cornerstone of the chemical industry, yet traditional methods often suffer from low atom economy and the generation of significant waste. rsc.org Future research must prioritize the development of novel and sustainable synthetic routes to 2,6-dimethylheptan-4-amine.

Key research directions include:

Reductive Amination: This versatile method for preparing amines is a primary candidate for optimization. researchgate.net Future studies should focus on developing highly selective and efficient catalysts for the reductive amination of 2,6-dimethylheptan-4-one, the corresponding ketone. hmdb.ca The use of green reducing agents, such as H₂ with an amorphous cobalt catalyst or α-picoline-borane, could offer more environmentally benign alternatives to traditional hydride reagents. organic-chemistry.org

Catalytic Approaches from Renewable Resources: A paradigm shift towards using biomass as a feedstock presents a promising frontier for sustainable amine synthesis. rsc.org Research should explore pathways to derive precursors for 2,6-dimethylheptan-4-amine from renewable sources, minimizing reliance on fossil fuels.

'Borrowing Hydrogen' Methodology: The N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen auto-transfer" approach is an atom-economic transformation that produces only water as a byproduct. rsc.org Investigating the applicability of this method for synthesizing derivatives of 2,6-dimethylheptan-4-amine could lead to significantly greener processes.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Optimized Reductive Amination | High selectivity, potential for mild conditions. | Development of novel catalysts, use of green reducing agents. |

| Synthesis from Renewables | Reduced carbon footprint, sustainability. | Identification of biomass-derived precursors and efficient conversion pathways. |

| 'Borrowing Hydrogen' | High atom economy, water as the only byproduct. | Catalyst development for specific substrate scope. |

In-depth Mechanistic Understanding of Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of 2,6-dimethylheptan-4-amine is crucial for optimizing existing protocols and designing new transformations. The reactivity of nitriles, which can be converted to a wide variety of products including amines, highlights the need for precise control. cornell.edu Future work should focus on elucidating the kinetics and thermodynamics of key synthetic steps, such as imine formation and reduction in reductive amination pathways. rsc.org Computational modeling and experimental kinetic studies can provide valuable insights into transition states and reaction intermediates, enabling the rational design of catalysts and reaction conditions to enhance selectivity and yield.

Comprehensive Structure-Activity Relationship (SAR) Studies for Targeted Biological Applications

Future research should systematically explore how modifications to the 2,6-dimethylheptan-4-amine scaffold influence its biological activity. A notable area of interest is the development of enzyme inhibitors; for instance, isoxazole-linked 7-hydroxycoumarin-2,6-dimethylheptane conjugates have been investigated as potential inhibitors of the TDP1 enzyme. acs.org Similarly, various heterocyclic scaffolds are used to design dipeptidyl peptidase-IV (DPP-4) inhibitors for managing type II diabetes, and understanding the SAR is critical for improving their potency. researchgate.netsemanticscholar.org

| Research Area | Objective | Methodological Approach |

| Enzyme Inhibition | Identify and optimize derivatives of 2,6-dimethylheptan-4-amine as potent and selective enzyme inhibitors. | Synthesis of a library of analogues with systematic structural modifications, followed by in vitro screening against a panel of relevant enzymes. |

| Toxicological Profiling | Establish a predictive model for the toxicity of related aliphatic amines based on structural features. | Comparative toxicity studies of a series of structurally related amines to identify key toxicophores and detoxophores. |

Development of Advanced Hyphenated Analytical Techniques for Complex Matrices

The analysis of aliphatic amines in complex environmental and biological samples is challenging because they often lack a UV-absorbing chromophore or native fluorescence. Hyphenated analytical techniques, which couple separation methods with spectroscopic detection, are essential for achieving the required sensitivity and selectivity. ijpsjournal.comactascientific.comresearchgate.netchromatographytoday.com

Future research should focus on developing and validating robust analytical methods for 2,6-dimethylheptan-4-amine.

Pre-column Derivatization: The use of derivatizing agents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) allows for the highly sensitive detection of aliphatic amines using HPLC with fluorescence detection. This approach offers good selectivity in aqueous solutions with minimal by-products.

GC-MS and LC-MS: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the unambiguous identification and quantification of amines. actascientific.comchromatographytoday.com Developing specific methods for 2,6-dimethylheptan-4-amine will be crucial for pharmacokinetic, metabolism, and environmental monitoring studies.

| Technique | Principle | Advantages for Amine Analysis |

| HPLC with Fluorescence Detection | Pre-column derivatization to attach a fluorescent tag, followed by separation and detection. | High sensitivity and selectivity for non-UV absorbing amines. |

| GC-MS | Separation of volatile compounds followed by mass analysis for identification. | Excellent for volatile amines and provides structural information. actascientific.com |

| LC-MS/MS | Separation by liquid chromatography coupled with tandem mass spectrometry. | High specificity and sensitivity for analyzing complex mixtures, suitable for non-volatile compounds. researchgate.net |

Elucidation of Long-Term Environmental Fates and Ecosystem Impacts

The widespread use of amines in industrial processes necessitates a thorough understanding of their environmental fate and impact. researchgate.netieaghg.org Aliphatic amines can be found in wastewater from various industries, and their potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms is a significant concern. nih.govcanada.ca

Future research must address several knowledge gaps regarding 2,6-dimethylheptan-4-amine:

Biodegradability: Studies are needed to determine the rate and extent of biodegradation in various environmental compartments, including soil and marine environments. researchgate.net

Mobility and Persistence: The potential for mobility in soil and persistence in the environment needs to be assessed. acs.orgjuniperpublishers.com

Aquatic Toxicity: The acute and chronic toxicity to a range of aquatic organisms, from algae to fish, should be determined to establish safe environmental concentrations. acs.org Long-chain aliphatic amines, in particular, have shown the potential to harm aquatic life at low concentrations. canada.ca

Deeper Mechanistic Insights into Toxicological Endpoints

The primary health hazard from many aliphatic amines stems from their caustic nature, causing severe irritation to the skin, eyes, and mucous membranes. cornell.edu However, a deeper mechanistic understanding of their systemic toxicity is required. For some amines, critical effects include general toxicity (reduced body weight), as well as specific impacts on organs like the liver and kidneys. canada.ca Research is needed to understand how 2,6-dimethylheptan-4-amine is metabolized and whether its metabolites contribute to toxicity. As with most chemical carcinogens, some amines require metabolic activation to exert their effects, a process that needs to be investigated for this specific compound. nih.gov

Potential for Green Chemistry Applications and Waste Minimization

Beyond sustainable synthesis, there are opportunities to apply 2,6-dimethylheptan-4-amine and related compounds in green chemistry applications. Alkylamines are used as corrosion inhibitors and biocides in water treatment, contributing to improved water quality. marketresearchfuture.com

A crucial aspect of green chemistry is waste minimization. researchgate.net Future research should not only focus on waste-minimized synthesis but also on the lifecycle of the amine. This includes developing protocols for recycling and reusing the reaction medium and any catalysts involved in its production. rsc.org The treatment of amine wastes generated from industrial processes is critical to prevent environmental contamination. researchgate.net

Q & A

Q. What are the established synthetic routes for 2,6-dimethylheptan-4-amine, and how do their yields and purity compare?

The primary synthesis involves reductive amination of 2,6-dimethylheptan-4-one using ammonia and hydrogen in the presence of a palladium catalyst. Key steps include ketone preparation via Grignard addition, followed by catalytic hydrogenation. Yields typically range from 60–75%, with purity >95% achieved through fractional distillation under reduced pressure. Analytical validation via ESI-MS (exact mass: 640.3836; observed: 640.3875) and elemental analysis (C: 38.79%, H: 6.40%, N: 4.36%) ensures reproducibility .

Q. What safety protocols are critical for handling 2,6-dimethylheptan-4-amine in laboratory settings?

Due to its acute oral toxicity (GHS Category 4) and skin sensitization potential (Category 1), researchers must:

- Use PPE (nitrile gloves, goggles, lab coats) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors .

- Store separately from oxidizers and acids, with spill containment kits accessible . Waste must be neutralized with dilute HCl before disposal via certified hazardous waste contractors to mitigate environmental hazards (aquatic toxicity: GHS Chronic 1) .

Q. Which spectroscopic techniques are most reliable for characterizing 2,6-dimethylheptan-4-amine?

- NMR : Key signals include δ = 51.3 ppm (-CH2Et), 23.9 ppm (-CH2Me), and -39.2 ppm (-CHPr2) in NMR .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (m/z 640.3875) and fragmentation patterns . Cross-referencing with NIST Standard Reference Database 69 ensures data accuracy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 2,6-dimethylheptan-4-amine derivatives be resolved?

Discrepancies in NMR shifts or MS fragmentation may arise from solvent effects, impurities, or stereochemical variations. Methodological solutions include:

Q. What role does 2,6-dimethylheptan-4-amine play in catalytic systems, such as olefin trimerization?

The amine serves as a ligand precursor in chromium triflate complexes (e.g., (iBu2CH)3TACCrCl3), enabling selective ethylene trimerization to 1-hexene. Key parameters:

- Ligand-to-metal ratio (optimized at 3:1).

- Solvent choice (toluene preferred for stability).

- Reaction kinetics monitored via GC-MS, with turnover frequencies (TOF) reaching 1,200 mol ethylene/mol Cr·h .

Q. How can reaction conditions be optimized to enhance enantioselectivity in asymmetric syntheses involving 2,6-dimethylheptan-4-amine?

- Catalyst Screening : Chiral phosphine ligands (e.g., BINAP) improve enantiomeric excess (ee) up to 85% .

- Temperature Control : Lower temperatures (-20°C) reduce racemization.

- Solvent Polarity : Non-polar solvents (hexane) favor stereochemical retention. Progress is tracked via chiral HPLC with UV detection at 254 nm .